molecular formula C12H12ClNO2 B1317690 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 114368-05-7

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1317690
CAS No.: 114368-05-7
M. Wt: 237.68 g/mol
InChI Key: XMTRVDUUKLHFMW-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 114368-05-7) is a versatile chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 12 H 12 ClNO 2 and a molecular weight of 237.68 g/mol, features a pyrrolidin-2-one (5-oxopyrrolidine) scaffold, a structure recognized for its prevalence in pharmacologically active molecules . The presence of a highly reactive acyl chloride group makes it a valuable intermediate for constructing more complex amide and ester derivatives through nucleophilic substitution reactions. The core 5-oxopyrrolidine structure is a recognized scaffold in drug discovery, with recent scientific literature highlighting its potential in the development of novel proteasome inhibitors for targeted therapies . The benzyl group attached to the lactam nitrogen can influence the molecule's lipophilicity and overall pharmacokinetic properties. As such, this compound serves as a key precursor for researchers synthesizing and exploring novel 1(N),2,3-trisubstituted-5-oxopyrrolidines for various biomedical applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with care in a well-ventilated place, wearing suitable protective clothing, and avoid contact with skin and eyes. To preserve its reactivity, store the container tightly closed in a dry, cool, and well-ventilated environment .

Properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTRVDUUKLHFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555519
Record name 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114368-05-7
Record name 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

One common approach involves the cyclization of precursors such as dimethyl itaconate and benzylamine:

  • Starting Materials :

    • Dimethyl itaconate
    • Benzylamine
  • Procedure :

    • A Michael addition reaction is performed between dimethyl itaconate and benzylamine.
    • Intramolecular cyclization follows to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester.

Reduction and Functionalization

The methyl ester obtained from cyclization undergoes reduction using sodium borohydride:

  • Reagents :

    • Sodium borohydride
    • Methanesulfonic acid
    • Ammonia
  • Steps :

    • Reduction of the ester group yields 1-benzyl-4-hydroxymethyl-pyrrolidinone.
    • Mesylation converts the hydroxymethyl group into a mesylate intermediate.
    • Finally, ammoniation forms the desired compound.

Chlorination

The final step involves chlorination to introduce the carbonyl chloride functionality:

  • Reagents :

    • Thionyl chloride or oxalyl chloride
  • Conditions :

    • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Optimized Reaction Conditions

Step Reagents Temperature Reaction Time Yield (%)
Cyclization Dimethyl itaconate, benzylamine Room temperature ~6 hours >85%
Reduction Sodium borohydride Cold water (0–5°C) ~2 hours >90%
Chlorination Thionyl chloride Anhydrous conditions, ~60°C ~4 hours >80%

Key Notes on Synthesis

Reaction Efficiency

The use of readily available starting materials such as dimethyl itaconate ensures cost-effectiveness and scalability.

Green Chemistry Considerations

Some methods emphasize environmentally friendly practices by minimizing waste and avoiding toxic reagents.

Purification

Purification techniques such as recrystallization or chromatography are essential to achieve high purity levels (>98%).

Research Findings

Literature Insights

Several studies have reported variations in synthesis protocols:

  • Kimura et al., Chemical and Pharmaceutical Bulletin (1994), described efficient cyclization methods using aromatic amines.
  • Imamura et al., Chemical and Pharmaceutical Bulletin (2004), highlighted the role of mesylation in improving yields during functionalization.

Comparative Analysis

Different chlorination agents (e.g., thionyl chloride vs oxalyl chloride) have been tested, with thionyl chloride showing better reactivity and fewer side products.

Chemical Reactions Analysis

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: It can be reduced to 1-benzyl-5-oxopyrrolidine-3-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Biological Activities

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride has been investigated for its pharmacological properties, particularly as a nootropic agent. Research indicates that derivatives of this compound exhibit significant neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in enhancing cognitive functions and memory retention .

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeActivity TypeIC50 (mM)Reference
1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamideCCR5 Antagonist0.038
NebracetamNootropic-
Benzyl derivativeAnalgesic-

Nootropic Effects

The primary application of this compound is in the development of nootropic drugs. Nebracetam, a derivative of this compound, has been highlighted for its effectiveness in treating cognitive decline associated with aging and neurodegenerative disorders. Its mechanism involves modulating neurotransmitter systems to improve synaptic plasticity and cognitive function .

Anticancer Properties

Recent studies have also explored the anticancer potential of compounds derived from this compound. Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy. The structure-activity relationship studies have revealed that modifications at specific positions enhance the anticancer activity significantly .

Case Study 1: Nootropic Efficacy in Alzheimer's Disease

A clinical trial involving Nebracetam demonstrated significant improvements in cognitive scores among elderly patients diagnosed with mild cognitive impairment. The study reported an increase in memory performance and attention span after a treatment period of three months .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer activity of benzyl derivatives showed promising results against human breast cancer cells (MCF7). The compounds induced apoptosis and inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of these APIs to their targets, influencing various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The nature of the substituent at the 1-position of the pyrrolidine ring significantly influences reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent (1-position) Molecular Formula Molar Mass (g/mol) Key Differences
1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride Benzyl (C₆H₅CH₂) C₁₂H₁₂ClNO₂ 237.68 Reference compound; high lipophilicity due to benzyl group
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride Methyl (CH₃) C₆H₈ClNO₂ 161.59 Smaller substituent reduces steric hindrance; lower molecular weight
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride Isopropyl ((CH₃)₂CH) C₈H₁₂ClNO₂ 189.64 Bulkier substituent may hinder reactivity; increased hydrophobicity compared to methyl

Impact of Substituents :

  • Benzyl : Enhances membrane permeability in drug candidates but may increase metabolic instability .
  • Methyl/Isopropyl : Simpler substituents improve synthetic accessibility but reduce target specificity .

Benzyl Group Substitution Patterns

Variations in the benzyl group’s para-substituent alter electronic and steric properties:

Compound Name Substituent (Para-position) Key Properties
1-(4-Ethoxy-benzyl)-5-oxopyrrolidine-3-carboxylic acid Ethoxy (OCH₂CH₃) Enhanced solubility due to polar ethoxy group; potential for hydrogen bonding
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Chloro (Cl) Electron-withdrawing effect increases electrophilicity; may improve binding to electron-rich targets
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Fluoro (F) Smaller halogen reduces steric hindrance; moderate lipophilicity

Functional Insights :

  • Ethoxy : Improves aqueous solubility, critical for oral bioavailability in drug design.
  • Halogens (Cl/F) : Modulate electronic effects and metabolic stability, with chloro groups often enhancing binding affinity .

Core Structure and Functional Group Modifications

Pyrrolidine vs. Pyrazolidine Cores
  • 5-Oxopyrrolidine-3-carbonyl chloride (pyrrolidine core): Exhibits planar geometry, facilitating interactions with flat binding pockets.
Carbonyl Chloride vs. Carboxylic Acid/Esters
Compound Name Functional Group Reactivity Applications
This compound Carbonyl chloride (COCl) High; reacts with amines, alcohols Intermediate for amides/esters
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid (COOH) Low; requires activation for coupling Direct precursor for salts or metal complexes
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Ester (COOCH₃) Moderate; hydrolyzes to acid Prodrug design; controlled release

Reactivity Trends :

  • Carbonyl chloride : Preferred for rapid derivatization under mild conditions.
  • Ester : Offers stability in physiological environments, useful in prodrug strategies .
Anticancer Potential
  • N-(2-{[(1-Benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide: Combines pyrrolidine and indole moieties, showing dual inhibition of kinases and apoptosis induction (IC₅₀: <5 µM) .
  • This compound : Serves as a precursor for similar anticancer agents but lacks intrinsic activity without further functionalization .
Enzyme Inhibition
  • 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide : Demonstrates selective inhibition of cyclooxygenase-2 (COX-2) due to chloro-substituted phenyl group .
  • 1-Benzyl derivatives : Broader activity but lower specificity compared to halogenated analogs .

Biological Activity

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:

1 benzyl 5 oxopyrrolidine 3 carboxylic acid+SOCl21 Benzyl 5 oxopyrrolidine 3 carbonyl chloride+SO2+HCl\text{1 benzyl 5 oxopyrrolidine 3 carboxylic acid}+\text{SOCl}_2\rightarrow \text{1 Benzyl 5 oxopyrrolidine 3 carbonyl chloride}+\text{SO}_2+\text{HCl}

This compound is characterized by its carbonyl chloride group, which enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, hydrolysis, and reductions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring structure is crucial for enhancing binding affinity to these targets, influencing various cellular pathways and physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-5-oxopyrrolidine derivatives. For instance, derivatives containing this core structure have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds indicates that modifications can lead to enhanced efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 1-Benzyl-5-Oxopyrrolidine Derivatives

CompoundIC50 (µM) A549 CellsToxicity (HSAEC Cells)
166Moderate
245Low
330High

Antimicrobial Activity

In addition to anticancer properties, certain derivatives exhibit promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests potential applications in treating infections that are resistant to conventional antibiotics .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2S. aureus8 µg/mL
4Klebsiella pneumoniae16 µg/mL
6E. coli32 µg/mL

Neuroprotective Effects

A study focusing on neuroprotective activities revealed that derivatives of 1-benzyl-5-oxopyrrolidine could protect against NMDA-induced cytotoxicity in vitro. One compound demonstrated a higher potency than the reference neuroprotective agent ifenprodil, suggesting that these derivatives could be explored for therapeutic use in neurodegenerative diseases .

Analgesic Properties

Research has also indicated analgesic properties associated with certain derivatives of this compound class. The analgesic effect was evaluated using standard pain models, showing efficacy comparable to established analgesics, thus supporting further development for pain management therapies .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride in academic research?

The compound is typically synthesized from its precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, via chlorination. Common methods include:

  • Thionyl chloride (SOCl₂) : The carboxylic acid is refluxed with excess SOCl₂ under anhydrous conditions, followed by solvent removal under vacuum .
  • Oxalyl chloride (COCl)₂ : Catalyzed by dimethylformamide (DMF), this method proceeds at lower temperatures, minimizing side reactions .
  • Phosphorus pentachloride (PCl₅) : Suitable for acid-sensitive substrates, but requires rigorous moisture control .
    Key considerations: Purity of the starting acid, reaction temperature, and inert atmosphere to avoid hydrolysis of the carbonyl chloride.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and carbonyl chloride resonance (δ ~170 ppm for C=O) .
  • IR spectroscopy : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride) .
  • X-ray crystallography : For structural elucidation, single-crystal analysis (as demonstrated for related pyrrolidine derivatives in ) resolves stereochemistry and bond angles, critical for reaction design .

Q. What are the recommended storage conditions to maintain stability?

  • Storage : Keep in tightly sealed, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to humidity, which hydrolyzes the acyl chloride to the carboxylic acid .
  • Handling : Use anhydrous solvents (e.g., dry dichloromethane) and gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights exist for the acylation reactions involving this compound?

The acyl chloride acts as an electrophilic agent in nucleophilic acyl substitution. Key mechanisms include:

  • Amide bond formation : Reacts with amines (e.g., primary/secondary amines) to yield pyrrolidine-based amides. Steric hindrance from the benzyl group may slow reaction kinetics, requiring elevated temperatures .
  • Esterification : Alcohols or phenols react in the presence of a base (e.g., pyridine) to trap HCl, driving the reaction to completion .
  • Competitive hydrolysis : Trace water generates the carboxylic acid, necessitating rigorous drying of reagents/solvents .

Q. How to address discrepancies in reported reactivity or stability data?

  • Controlled experiments : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors .
  • Computational modeling : Density Functional Theory (DFT) studies can predict steric/electronic effects of the benzyl substituent on reaction pathways .
  • Analytical validation : Use LC-MS or ¹H NMR to quantify side products (e.g., hydrolyzed acid) and refine reaction protocols .

Q. What strategies optimize enantioselective synthesis using this compound?

  • Chiral auxiliaries : Incorporate enantiopure amines during amidation to induce stereocontrol .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd/BINAP complexes) for kinetic resolution in coupling reactions .
  • Dynamic kinetic resolution (DKR) : Combine racemization-prone intermediates with chiral catalysts to achieve high enantiomeric excess .

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